molecular formula C7H11N3O2 B2916082 (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol CAS No. 2241107-51-5

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol

Cat. No.: B2916082
CAS No.: 2241107-51-5
M. Wt: 169.184
InChI Key: HSWLMFJCVTWSCO-YFKPBYRVSA-N
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Description

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is a compound that features a unique combination of an oxetane ring and a triazole ring The oxetane ring is a four-membered cyclic ether, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is highly efficient and regioselective, making it a popular choice for constructing triazole-containing compounds . The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydrotriazoles, and various substituted oxetane derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A similar compound with a triazole ring but without the oxetane ring.

    1,2,4-Triazole: Another triazole derivative with different substitution patterns.

Uniqueness

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is unique due to the presence of both the oxetane and triazole rings, which confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

(1S)-1-[1-(oxetan-3-yl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,5-6,11H,3-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLMFJCVTWSCO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=N1)C2COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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